molecular formula C18H21N5O4S B11013071 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B11013071
M. Wt: 403.5 g/mol
InChI Key: SULHAQMCNFBLBJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives and features a unique combination of an indole ring and an oxadiazole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One approach is the Fischer indole synthesis , which starts with an optically active cyclohexanone and phenylhydrazine hydrochloride. Methanesulfonic acid (MsOH) is used as a catalyst under reflux conditions in methanol to yield the corresponding tricyclic indole. Further transformations lead to the desired compound .

Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research laboratories typically employ synthetic routes similar to those used in academic settings. Optimization for large-scale production would require further investigation.

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and creating derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other reactive sites.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Derivatives with modified functional groups can be obtained by carefully selecting reagents and reaction conditions.

Scientific Research Applications

This compound has garnered interest in various scientific fields:

    Medicine: Researchers explore its potential as a non-competitive α-glucosidase inhibitor, which could be valuable for managing type 2 diabetes.

    Chemistry: Its unique structure makes it an intriguing target for further synthetic studies and drug development.

    Biology: Investigations into its biological effects and interactions with cellular pathways are ongoing.

Mechanism of Action

The compound likely exerts its effects by binding to specific molecular targets involved in glucose metabolism. Further studies are needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that the combination of indole and oxadiazole rings is relatively uncommon. Researchers may compare it to other indole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C18H21N5O4S/c1-28(25,26)23-10-8-22(9-11-23)17(24)5-4-16-20-18(21-27-16)14-3-2-13-6-7-19-15(13)12-14/h2-3,6-7,12,19H,4-5,8-11H2,1H3

InChI Key

SULHAQMCNFBLBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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